JNJ-40068782

mGlu2 Positive Allosteric Modulator GTPγS Binding

Researchers requiring a validated mGlu2 PAM with defined quantitative benchmarks face limited options. JNJ-40068782 addresses this need with an EC50 of 143 nM, ED50 of 5.7 mg/kg s.c. in rodent psychosis models, and a tritiated radioligand ([3H]JNJ-40068782, KD ≈ 10 nM) for ex vivo receptor occupancy and autoradiography. • Orally bioavailable (active at 3 mg/kg p.o.) for chronic dosing paradigms. • Validated allosteric cooperativity (α = 4.4 ± 0.5) for SAR and computational modeling. • Serves as a reference calibrant for PET tracer and PK/PD biomarker development.

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B10771833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-40068782
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2
InChIKeyRVRHQHDKALSKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-40068782: A Validated, Potent mGlu2 PAM Tool Compound for CNS Glutamatergic Signaling Research


JNJ-40068782 (3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor, a key target in CNS drug discovery for disorders such as schizophrenia and pain [1]. As a systemically active tool compound, JNJ-40068782 enhances glutamate signaling at mGlu2 receptors without directly activating the orthosteric site, and is widely used in preclinical research to probe mGlu2-mediated pharmacology [2]. Its tritiated form, [3H]JNJ-40068782, also serves as a high-affinity radioligand (KD ≈ 10 nM) for receptor binding and occupancy studies in both recombinant and native tissues [1].

Why mGlu2 PAMs Are Not Interchangeable: JNJ-40068782's Quantitative Differentiators Against In-Class Comparators


Positive allosteric modulators (PAMs) targeting mGlu2 exhibit a wide range of potencies, selectivity profiles, and in vivo efficacies that preclude simple substitution in experimental protocols [1]. Variations in allosteric binding modes, ligand cooperativity, and pharmacokinetic properties lead to divergent functional outcomes in both in vitro and in vivo models, making the selection of a well-validated, quantitatively characterized tool compound critical for data reproducibility and interpretation [2]. The following evidence items provide a direct, data-driven comparison of JNJ-40068782 against its closest mGlu2 PAM analogs, demonstrating where this specific compound offers unique or superior utility for scientific and industrial applications.

Head-to-Head Quantitative Evidence: JNJ-40068782 vs. mGlu2 PAM Comparators (BINA, LY487379, AZD8529, Compound A)


Functional Potency: JNJ-40068782 Exhibits Intermediate Potency in GTPγS Binding Assays vs. BINA and AZD8529

In the [35S]GTPγS functional assay using human recombinant mGlu2 receptors, JNJ-40068782 potentiates the response to an EC20-equivalent concentration of glutamate with an EC50 of 143 nM [1]. This potency is distinct from other mGlu2 PAMs: BINA (EC50 = 33.2 nM) is ~4.3-fold more potent, while AZD8529 (EC50 = 285 nM) is ~2-fold less potent in comparable assays . This intermediate functional potency positions JNJ-40068782 as a balanced tool compound, avoiding the potential for excessive receptor activation seen with ultra-potent PAMs while maintaining robust efficacy.

mGlu2 Positive Allosteric Modulator GTPγS Binding Functional Potency

Receptor Binding Affinity: [3H]JNJ-40068782 Enables High-Resolution Occupancy Studies (KD ≈ 10 nM)

The tritiated form, [3H]JNJ-40068782, binds to human recombinant mGlu2 receptors with a dissociation constant (KD) of approximately 10 nM, as determined by saturation binding experiments [1]. This high-affinity radioligand enables detailed receptor occupancy and autoradiography studies in both cell lines and native tissues, with a specific distribution in rat brain matching known mGlu2 expression patterns (highest in cortex and hippocampus) [1]. In contrast, many other mGlu2 PAMs, such as LY487379 (KD not reported) and BINA (no radiolabeled form widely available), lack a validated tritiated analog for direct binding studies, limiting their utility in target engagement assays [2].

Radioligand Binding Receptor Occupancy Autoradiography KD Determination

In Vivo Efficacy: JNJ-40068782 Reverses PCP-Induced Hyperlocomotion with ED50 = 5.7 mg/kg s.c.

In a mouse model of psychosis, JNJ-40068782 dose-dependently reversed phencyclidine (PCP)-induced hyperlocomotion with a median effective dose (ED50) of 5.7 mg/kg administered subcutaneously (s.c.) [1]. This demonstrates robust in vivo functional activity and central nervous system penetration. For comparison, the mGlu2 PAM Compound A (G. Richter) showed an ED50 of 1.7 mg/kg p.o. in a rat facial allodynia model, indicating a higher in vivo potency for that specific pain endpoint, while AZD8529 failed to show efficacy in clinical trials for schizophrenia despite promising preclinical data [2][3]. JNJ-40068782's in vivo efficacy in a classical antipsychotic model, combined with its effects on sleep architecture (decreased REM sleep at 3 mg/kg p.o.), provides a well-characterized behavioral profile [1].

In Vivo Pharmacology Schizophrenia Models Phencyclidine Behavioral Pharmacology

Selectivity Profile: JNJ-40068782 Does Not Displace Orthosteric Antagonist [3H]LY341495

JNJ-40068782 does not affect the binding of the orthosteric antagonist [3H]LY341495 to human mGlu2 receptors, confirming its pure allosteric mechanism of action [1]. This is a critical differentiator from orthosteric agonists (e.g., LY354740) which directly compete with the endogenous ligand, and from dualsteric modulators. In contrast, JNJ-40068782 does potentiate the binding of the agonist [3H]DCG-IV, demonstrating its ability to enhance agonist affinity through allosteric cooperativity [1]. This selective allosteric modulation is shared by other PAMs like BINA and LY487379, but the quantitative characterization of JNJ-40068782's cooperativity factor (α = 4.4 ± 0.5 for LY354740 affinity shift) provides a precise measure of its functional impact on receptor pharmacology [2].

Allosteric Modulation Selectivity Orthosteric Site Binding Mechanism

Optimal Applications for JNJ-40068782: Leveraging Quantitative Evidence in Research and Industry


Preclinical Target Engagement and Receptor Occupancy Studies

JNJ-40068782, via its tritiated form [3H]JNJ-40068782 (KD ≈ 10 nM), is uniquely suited for ex vivo receptor occupancy and autoradiography studies in rodent and primate brain tissues [1]. This application leverages the high-affinity radioligand to directly measure target engagement of other mGlu2 PAMs or orthosteric ligands, providing quantitative PK/PD relationships essential for CNS drug development programs. The lack of a comparable radioligand for other mGlu2 PAMs makes JNJ-40068782 the tool of choice for occupancy-based dose selection.

Behavioral Pharmacology in Schizophrenia and Psychosis Models

JNJ-40068782 is a validated tool for investigating mGlu2-mediated effects in rodent models of psychosis, with a defined ED50 of 5.7 mg/kg s.c. for reversing PCP-induced hyperlocomotion [1]. This quantitative benchmark allows for precise dosing in behavioral studies, ensuring consistent and reproducible outcomes. Its systemic activity and oral bioavailability (active at 3 mg/kg p.o. in sleep studies) further support its use in chronic dosing paradigms and combination therapy investigations [1].

Allosteric Cooperativity and Functional Selectivity Profiling

JNJ-40068782 serves as a reference PAM for studying allosteric cooperativity at mGlu2 receptors, with a documented shift in LY354740 affinity (α = 4.4 ± 0.5) [2]. This quantitative measure of cooperativity is valuable for computational modeling, structure-activity relationship (SAR) studies, and for comparing the functional impact of novel mGlu2 PAMs. Its pure allosteric mechanism, confirmed by lack of displacement of orthosteric antagonist [3H]LY341495, ensures that observed effects are solely due to allosteric modulation [1].

Pharmacodynamic Biomarker Development and Translational Research

The combination of in vitro potency (EC50 = 143 nM), in vivo efficacy (ED50 = 5.7 mg/kg s.c.), and a validated radioligand ([3H]JNJ-40068782, KD ≈ 10 nM) positions JNJ-40068782 as a cornerstone for developing translational pharmacodynamic biomarkers [1]. It can be used to calibrate PET tracer studies, validate ex vivo target engagement assays, and establish PK/PD/efficacy relationships that bridge preclinical findings to clinical candidate selection in mGlu2-targeted programs.

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